molecular formula C20H14N2O B12500445 1-Phenoxy-4-phenylphthalazine

1-Phenoxy-4-phenylphthalazine

Cat. No.: B12500445
M. Wt: 298.3 g/mol
InChI Key: PTGXMBPJFXPBQV-UHFFFAOYSA-N
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Description

1-Phenoxy-4-phenylphthalazine is a substituted phthalazine derivative characterized by a phenoxy group at the 1-position and a phenyl group at the 4-position of the phthalazine nucleus. Phthalazines are heterocyclic compounds with a fused benzene and pyridazine ring system, and their derivatives are extensively studied for diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The substitution pattern on the phthalazine core significantly influences physicochemical properties and biological activity. For example, electron-donating or withdrawing groups (e.g., phenoxy, benzyloxy, or halogen substituents) modulate solubility, stability, and receptor-binding interactions .

Synthetic routes to this compound typically involve nucleophilic aromatic substitution or coupling reactions. For instance, 1-chloro-4-phenylphthalazine intermediates (e.g., CAS 76972-35-5) can react with phenols under basic conditions to introduce phenoxy groups . Similar methods are used for derivatives like 1-(4-benzyloxyphenoxy)-4-(p-tolyl)phthalazine (CAS 315693-69-7), highlighting the versatility of halogenated phthalazine precursors in generating diverse analogs .

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1-phenoxy-4-phenylphthalazine

InChI

InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)23-16-11-5-2-6-12-16/h1-14H

InChI Key

PTGXMBPJFXPBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the phthalazine core.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: Chloro-substituted derivatives (e.g., CAS 76972-35-5) serve as versatile intermediates for synthesizing phenoxy or amino analogs via nucleophilic substitution .
  • Biological Activity : Benzimidazole-substituted phthalazines (e.g., CAS 379245-56-4) exhibit enhanced DNA-binding properties, making them candidates for anticancer research .

Pharmacological Activity

  • Anticancer Potential: Derivatives like N-(4-chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine (Compound 17a) inhibit VEGFR-2, a key target in angiogenesis .
  • Antimicrobial Activity : 4-Benzyl-2-mercaptomethylphthalazin-1-one (Compound 5) shows moderate activity against Gram-positive bacteria .

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